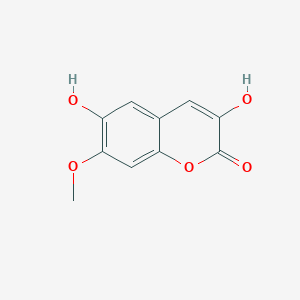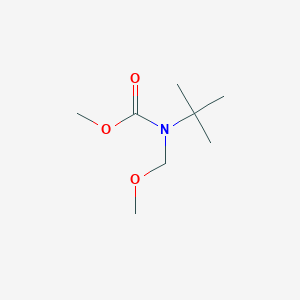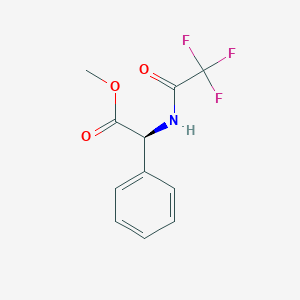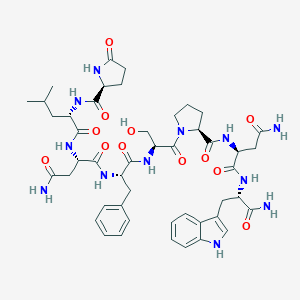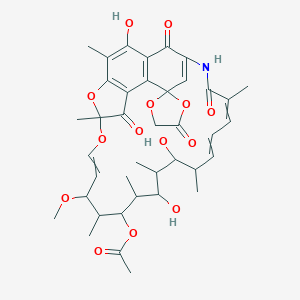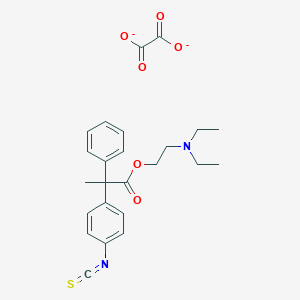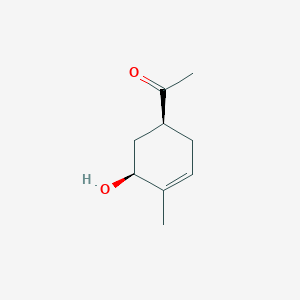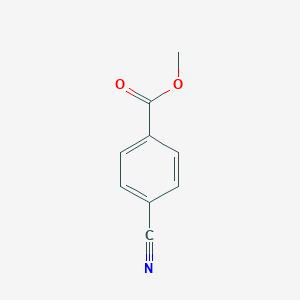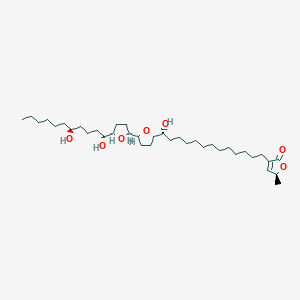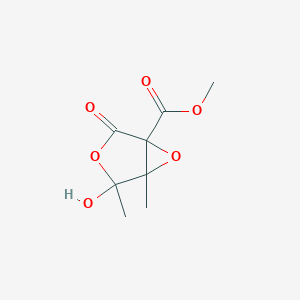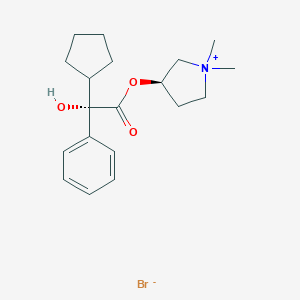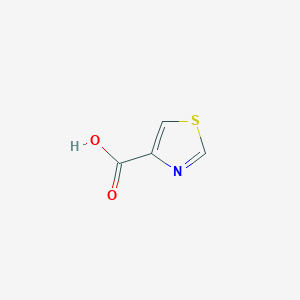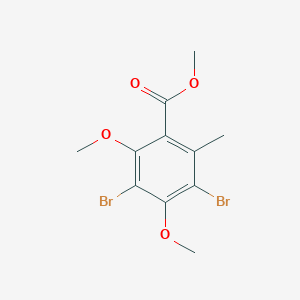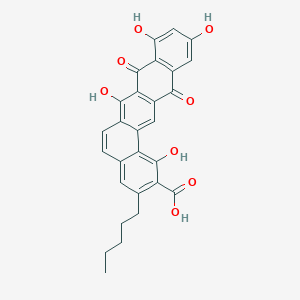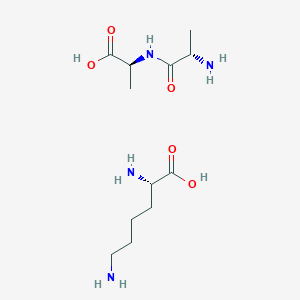
Poly(lysine(alanylalanine))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(lysine(alanylalanine)) is a biopolymer that has gained significant attention in the field of biomedicine due to its unique properties. This polymer is a combination of lysine and alanine-alanine dipeptides, which makes it a cationic and hydrophobic polymer. Poly(lysine(alanylalanine)) is synthesized through a simple and cost-effective method, which makes it an attractive option for various applications.
Mechanism Of Action
Poly(lysine(alanylalanine)) interacts with negatively charged molecules through electrostatic interactions, which leads to the formation of complexes. These complexes can then be internalized by cells through endocytosis, leading to the release of the cargo molecule. In gene therapy, poly(lysine(alanylalanine)) can also act as a transfection agent, facilitating the delivery of the gene into the cell nucleus.
Biochemical And Physiological Effects
Poly(lysine(alanylalanine)) has been shown to have low toxicity and high biocompatibility, making it an attractive option for various applications. In vitro studies have shown that poly(lysine(alanylalanine)) can enhance the transfection efficiency of plasmid DNA, leading to increased gene expression. In vivo studies have shown that poly(lysine(alanylalanine)) can improve the pharmacokinetics and biodistribution of drugs, leading to increased efficacy.
Advantages And Limitations For Lab Experiments
Poly(lysine(alanylalanine)) has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and high biocompatibility. However, the cationic nature of the polymer can also lead to non-specific interactions with negatively charged molecules, leading to decreased specificity. Additionally, the hydrophobic nature of the polymer can also lead to aggregation and precipitation in aqueous solutions.
Future Directions
Include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. Poly(lysine(alanylalanine)) has the potential to revolutionize the field of biomedicine and improve the lives of millions of people worldwide.
Synthesis Methods
Poly(lysine(alanylalanine)) can be synthesized through two methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SOPS). In SPPS, the polymer is synthesized on a solid support, while in SOPS, the polymer is synthesized in a solution. Both methods involve the coupling of lysine and alanine-alanine dipeptides using a coupling reagent. The resulting polymer is then purified using various methods, such as dialysis and HPLC.
Scientific Research Applications
Poly(lysine(alanylalanine)) has various scientific research applications, including drug delivery, gene therapy, and tissue engineering. Due to its cationic nature, poly(lysine(alanylalanine)) can interact with negatively charged molecules, such as nucleic acids and proteins, making it an ideal candidate for drug delivery and gene therapy. In tissue engineering, poly(lysine(alanylalanine)) can be used as a scaffold material due to its biocompatibility and biodegradability.
properties
CAS RN |
130059-76-6 |
|---|---|
Product Name |
Poly(lysine(alanylalanine)) |
Molecular Formula |
C12H26N4O5 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1 |
InChI Key |
NNMKIPKDJJVWKP-JGAGYOMOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N |
Other CAS RN |
130059-76-6 |
synonyms |
(poly-Lys)AA poly(Lys(DL-Ala-Ala)) poly(lysine(alanylalanine)) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



